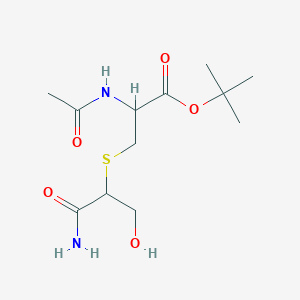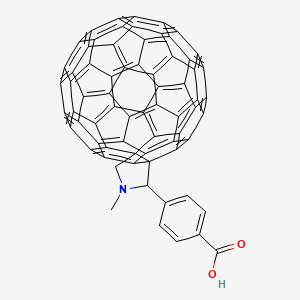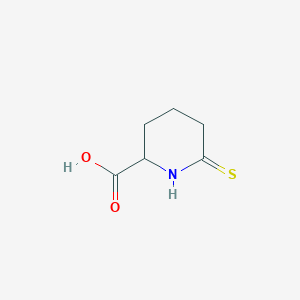
Alpha-D(+)mannose 1-phosphate di(monocyclohexylammonium) salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-D(+)mannose 1-phosphate di(monocyclohexylammonium) salt is a chemical compound with the molecular formula C6H13O9P · 2C6H14N. It is a derivative of mannose, a monosaccharide, and is used in various biochemical and industrial applications. This compound is particularly significant in the study of carbohydrate metabolism and glycosylation processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Alpha-D(+)mannose 1-phosphate di(monocyclohexylammonium) salt typically involves the phosphorylation of mannose. The process begins with the reaction of mannose with a phosphorylating agent such as phosphoric acid or a phosphoryl chloride derivative under controlled conditions. The reaction is usually carried out in an aqueous medium at a specific pH to ensure the selective formation of the 1-phosphate derivative.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar principles but optimized for higher yields and purity. The process includes steps such as crystallization, filtration, and drying to obtain the final product in a pure form. The use of advanced techniques like chromatography may also be employed to ensure the removal of impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-D(+)mannose 1-phosphate di(monocyclohexylammonium) salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Mannonic acid derivatives.
Reduction: Mannitol derivatives.
Substitution: Various glycosylated compounds depending on the substituent introduced.
Applications De Recherche Scientifique
Alpha-D(+)mannose 1-phosphate di(monocyclohexylammonium) salt is widely used in scientific research, particularly in the fields of:
Chemistry: As a reagent in the synthesis of complex carbohydrates and glycosylated molecules.
Biology: In the study of glycosylation processes and carbohydrate metabolism.
Industry: Used in the production of bio-based materials and as a precursor for various biochemical products.
Mécanisme D'action
The compound exerts its effects primarily through its role in glycosylation and carbohydrate metabolism. It acts as a substrate for various enzymes involved in these processes, facilitating the transfer of mannose residues to target molecules. This is crucial for the proper functioning of glycoproteins and glycolipids, which play essential roles in cell signaling and structural integrity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Alpha-D-mannose 1-phosphate sodium salt
- Alpha-D-mannose 6-phosphate
- Guanosine 5′-diphospho-D-mannose sodium salt
Uniqueness
Alpha-D(+)mannose 1-phosphate di(monocyclohexylammonium) salt is unique due to its specific structure, which includes the monocyclohexylammonium groups. This structural feature imparts distinct solubility and reactivity properties, making it suitable for specialized applications in biochemical research and industrial processes.
Propriétés
IUPAC Name |
cyclohexanamine;[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H13N.C6H13O9P/c2*7-6-4-2-1-3-5-6;7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13/h2*6H,1-5,7H2;2-10H,1H2,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBPDNWXTAIIEAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N.C1CCC(CC1)N.C(C1C(C(C(C(O1)OP(=O)(O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H39N2O9P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
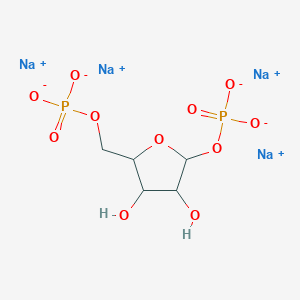

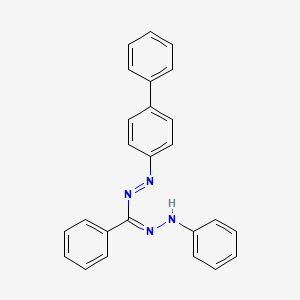


![L-Tryptophan, N-[N-[N-[N-[N-[N-acetyl-D-2-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)glycyl]-L-leucyl]-L-alpha-aspartyl]-L-isoleucyl]-L-isoleucyl]-](/img/structure/B12321756.png)
![trisodium;2-[5-amino-4,6-dihydroxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B12321764.png)
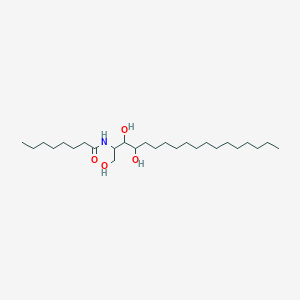
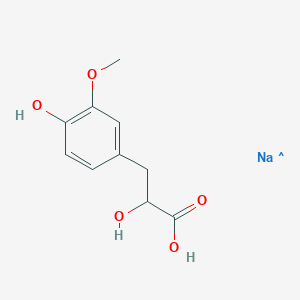

![calcium;3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate](/img/structure/B12321784.png)
